![molecular formula C10H13F3O4 B11758529 8-(Trifluoromethyl)-1,4-dioxaspiro[4.5]decane-8-carboxylic acid](/img/structure/B11758529.png)
8-(Trifluoromethyl)-1,4-dioxaspiro[4.5]decane-8-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
8-(Trifluoromethyl)-1,4-dioxaspiro[45]decane-8-carboxylic acid is a unique organic compound characterized by its spirocyclic structure and the presence of a trifluoromethyl group The trifluoromethyl group is known for its electron-withdrawing properties, which can significantly influence the compound’s reactivity and stability
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 8-(Trifluoromethyl)-1,4-dioxaspiro[45]decane-8-carboxylic acid typically involves multiple steps, starting from readily available precursorsThe reaction conditions often involve the use of strong bases, such as sodium hydride, and fluorinating agents like trifluoromethyl iodide .
Industrial Production Methods
Industrial production methods for this compound may involve optimizing the synthetic route to enhance yield and reduce costs. This can include the use of continuous flow reactors to maintain consistent reaction conditions and improve scalability. Additionally, the use of catalytic systems can help in achieving higher efficiency and selectivity in the synthesis process .
Análisis De Reacciones Químicas
Types of Reactions
8-(Trifluoromethyl)-1,4-dioxaspiro[4.5]decane-8-carboxylic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, often facilitated by the presence of a strong base.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethyl sulfoxide (DMSO).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes .
Aplicaciones Científicas De Investigación
8-(Trifluoromethyl)-1,4-dioxaspiro[4.5]decane-8-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic properties.
Mecanismo De Acción
The mechanism of action of 8-(Trifluoromethyl)-1,4-dioxaspiro[4.5]decane-8-carboxylic acid involves its interaction with specific molecular targets. For instance, as an FAAH inhibitor, the compound binds to the active site of the enzyme, preventing the hydrolysis of fatty acid amides. This leads to an increase in the levels of endocannabinoids, which can modulate pain and inflammation pathways .
Comparación Con Compuestos Similares
Similar Compounds
1,4-Dioxa-8-azaspiro[4.5]decane: Similar spirocyclic structure but lacks the trifluoromethyl group.
Spirotetramat: Another spirocyclic compound used as an insecticide, with different functional groups and applications.
Uniqueness
The presence of the trifluoromethyl group in 8-(Trifluoromethyl)-1,4-dioxaspiro[4.5]decane-8-carboxylic acid imparts unique electronic properties, making it more reactive and stable under certain conditions. This distinguishes it from other spirocyclic compounds and enhances its potential for various applications in scientific research and industry .
Propiedades
Fórmula molecular |
C10H13F3O4 |
|---|---|
Peso molecular |
254.20 g/mol |
Nombre IUPAC |
8-(trifluoromethyl)-1,4-dioxaspiro[4.5]decane-8-carboxylic acid |
InChI |
InChI=1S/C10H13F3O4/c11-10(12,13)8(7(14)15)1-3-9(4-2-8)16-5-6-17-9/h1-6H2,(H,14,15) |
Clave InChI |
WGDWROPFMBNCGP-UHFFFAOYSA-N |
SMILES canónico |
C1CC2(CCC1(C(=O)O)C(F)(F)F)OCCO2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



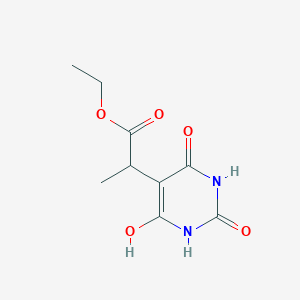
-1H-pyrazol-5-yl]methyl})amine](/img/structure/B11758467.png)
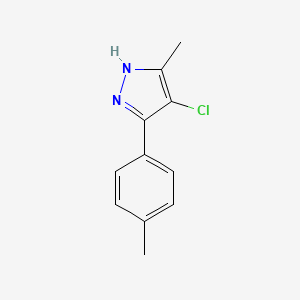
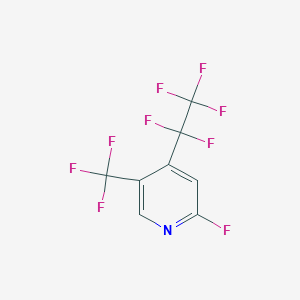
![3-[(4-Ethylpiperazin-1-YL)methyl]-2,5-dimethylbenzaldehyde hydrochloride](/img/structure/B11758476.png)

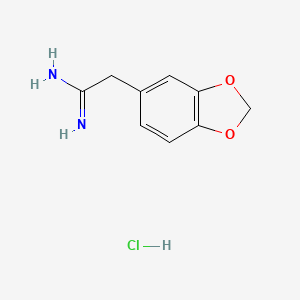
![(R)-1-(5,6,7,8-Tetrahydroimidazo[1,2-a]pyridin-2-yl)propan-2-amine](/img/structure/B11758501.png)
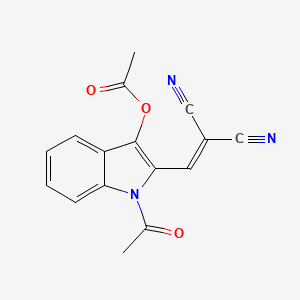
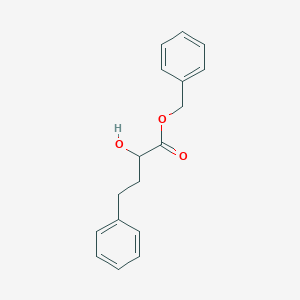
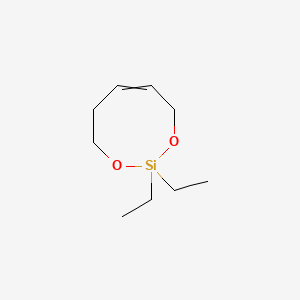
![3-Methyl-2-phenylbenzo[f]quinoxaline](/img/structure/B11758538.png)
![6-Amino-2-chloro-4-methyl-4,6,7,8-tetrahydro-5H-thieno[3,2-b]azepin-5-one](/img/structure/B11758539.png)
